2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a compound characterized by its intricate molecular structure, involving multiple functional groups such as benzylthio, thiophene, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step processes:
Synthesis of intermediates like 5-(thiophen-3-yl)-1,2,4-oxadiazole using reagents such as thiosemicarbazide and carboxylic acids under acidic conditions.
Formation of the pyrrolidine ring through cyclization reactions involving suitable amines and aldehydes.
Benzylation and subsequent thioether formation to introduce the benzylthio group.
Final coupling and condensation reactions to integrate all moieties into the target compound.
Industrial Production Methods: Scaling up for industrial production often requires optimization of each step to enhance yield and purity. This might include employing continuous flow reactions, automated synthesis machines, and robust purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur-containing thioether group can undergo oxidation to form sulfoxides or sulfones under controlled conditions using oxidizing agents like hydrogen peroxide.
Reduction: : Nitro groups, if present, can be reduced using reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: : Electrophilic aromatic substitution reactions can modify the benzyl or thiophene rings using halogenating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, palladium on carbon with hydrogen.
Substitution: Halogens, Friedel-Crafts reagents like aluminum chloride.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines from nitro groups.
Substitution products: Halogenated benzyl or thiophene derivatives.
Scientific Research Applications
2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has been explored for:
Medicinal Chemistry: : Potential as a pharmacophore in drug discovery, targeting various receptors and enzymes due to its diverse functional groups.
Organic Synthesis: : Utilized as a building block in the synthesis of more complex molecules, offering versatility in forming various bonds.
Biological Studies: : Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Material Science:
Mechanism of Action
The precise mechanism by which 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone exerts its effects can vary:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity through binding or inhibition.
Pathways Involved: : Depending on the biological context, it could influence pathways related to inflammation, cellular signaling, or metabolic processes.
Comparison with Similar Compounds
Comparing it to structurally related compounds:
Thioethers and Sulfones: : Shares similarities in functional groups but differs in reactivity and biological activity.
Oxadiazoles: : Often studied for their antimicrobial properties; the combination with pyrrolidine and thiophene adds uniqueness.
Similar Compounds
1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
Benzylthio derivatives of various heterocycles
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-17(13-26-11-14-4-2-1-3-5-14)22-8-6-15(10-22)18-20-19(24-21-18)16-7-9-25-12-16/h1-5,7,9,12,15H,6,8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOOEJUCFZPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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